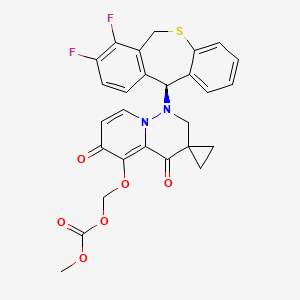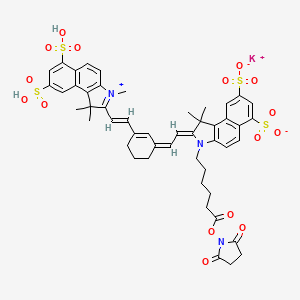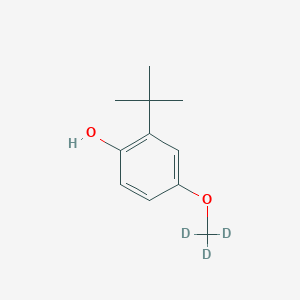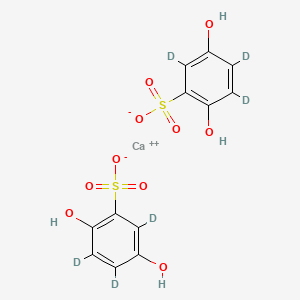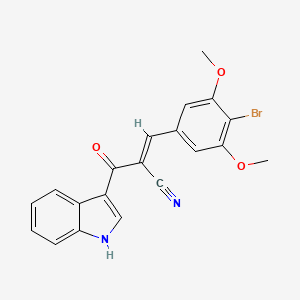
Anti-hyperglycemic agent-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Anti-hyperglycemic agent-1 involves several steps, including the preparation of key intermediates and the final compound. The synthetic route typically includes:
Chemical Resolution: This method involves the separation of enantiomers using a chiral resolving agent.
Asymmetric Hydrogenation: This method uses a chiral catalyst to produce optically pure compounds.
Industrial production methods focus on optimizing these synthetic routes to achieve high yields and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Anti-hyperglycemic agent-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Anti-hyperglycemic agent-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and metabolic pathways.
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools.
Wirkmechanismus
The mechanism of action of Anti-hyperglycemic agent-1 involves the inhibition of α-glucosidase, an enzyme responsible for breaking down carbohydrates into glucose . By inhibiting this enzyme, the compound reduces the rate of glucose absorption in the intestines, leading to lower blood glucose levels. This mechanism is particularly beneficial for managing postprandial hyperglycemia in diabetic patients .
Vergleich Mit ähnlichen Verbindungen
Anti-hyperglycemic agent-1 is unique due to its high potency and specificity for α-glucosidase inhibition. Similar compounds include:
Acarbose: Another α-glucosidase inhibitor used in the treatment of diabetes.
Miglitol: A similar compound with a different chemical structure but similar mechanism of action.
Voglibose: Another α-glucosidase inhibitor with a distinct structure and pharmacokinetic profile.
Compared to these compounds, this compound offers a higher potency and potentially fewer side effects, making it a promising candidate for further research and development .
Eigenschaften
Molekularformel |
C20H15BrN2O3 |
|---|---|
Molekulargewicht |
411.2 g/mol |
IUPAC-Name |
(E)-3-(4-bromo-3,5-dimethoxyphenyl)-2-(1H-indole-3-carbonyl)prop-2-enenitrile |
InChI |
InChI=1S/C20H15BrN2O3/c1-25-17-8-12(9-18(26-2)19(17)21)7-13(10-22)20(24)15-11-23-16-6-4-3-5-14(15)16/h3-9,11,23H,1-2H3/b13-7+ |
InChI-Schlüssel |
IYWSYRVXJAQEPA-NTUHNPAUSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1Br)OC)/C=C(\C#N)/C(=O)C2=CNC3=CC=CC=C32 |
Kanonische SMILES |
COC1=CC(=CC(=C1Br)OC)C=C(C#N)C(=O)C2=CNC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


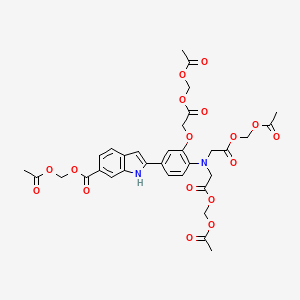
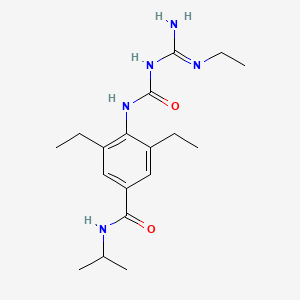
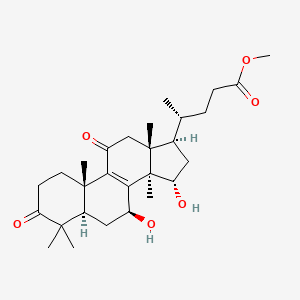
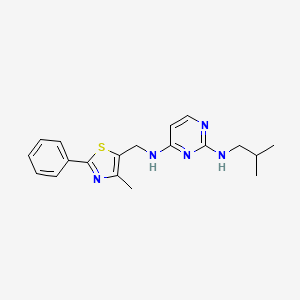
![[(3S,4R,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-7-methoxy-4-oxo-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl (Z)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12407783.png)
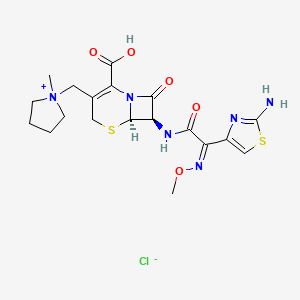
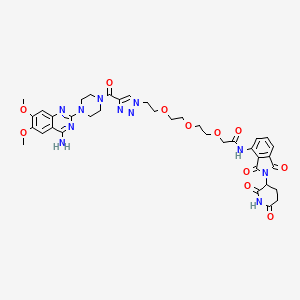
![3-[9-[(3-bromophenyl)methyl]-6-[3-[(Z)-N'-hydroxycarbamimidoyl]phenyl]carbazol-3-yl]-N'-hydroxybenzenecarboximidamide](/img/structure/B12407788.png)
